Pyrazolo[1,5-a]pyridine-3,4-diamine
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Overview
Description
Pyrazolo[1,5-a]pyridine-3,4-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with 2,3-dichloropyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: this compound derivatives have been investigated for their anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[1,5-a]pyrimidine: Shares the pyrazole ring but has a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications
Uniqueness: Pyrazolo[1,5-a]pyridine-3,4-diamine is unique due to its specific ring fusion and the presence of two amino groups, which confer distinct reactivity and potential for functionalization compared to its analogs .
Properties
CAS No. |
340961-88-8 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-3,4-diamine |
InChI |
InChI=1S/C7H8N4/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H,8-9H2 |
InChI Key |
SGIWQNVAHWTFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C(=C1)N |
Origin of Product |
United States |
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